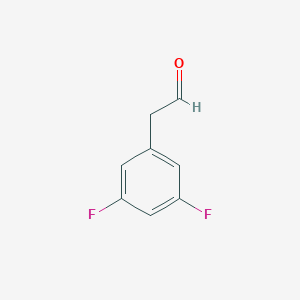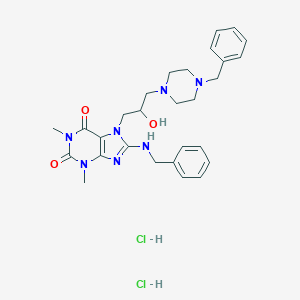![molecular formula C5H12O B009599 Pentanol-N,[1-14c] CAS No. 104810-27-7](/img/structure/B9599.png)
Pentanol-N,[1-14c]
概要
説明
Pentanol-N, [1-14C]: is a radiolabeled compound where the carbon-1 position of pentanol is labeled with carbon-14, a radioactive isotope. This compound is primarily used in scientific research to trace and study metabolic pathways, reaction mechanisms, and environmental behaviors of organic compounds.
準備方法
Synthetic Routes and Reaction Conditions:
-
Hydroformylation and Hydrogenation:
- Hydroformylation: 1-butene reacts with carbon monoxide and hydrogen in the presence of a catalyst to form pentanal.
- Reaction:
CH3CH2CH=CH2+CO+H2→CH3CH2CH2CH2CHO
- Reaction:
CH3CH2CH2CH2CHO+H2→CH3CH2CH2CH2CH2OH
- Reaction:
-
Fractional Distillation of Fusel Oil:
- Pentanol can also be prepared by fractional distillation of fusel oil, a byproduct of alcoholic fermentation.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a metal catalyst.
Substitution: Acetic acid, Hydrogen halides.
Major Products:
Oxidation: Pentanal, Pentanoic acid.
Reduction: Pentane.
Substitution: Pentyl acetate, Pentyl chloride
科学的研究の応用
Chemistry:
- Used as a tracer in studying reaction mechanisms and metabolic pathways.
- Helps in understanding the behavior of organic compounds in various chemical reactions.
Biology:
- Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine:
- Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry:
- Applied in the synthesis of fragrances, solvents, and other industrial chemicals.
- Used in environmental studies to trace the fate of organic pollutants .
作用機序
Mechanism:
- The mechanism of action of pentanol-N, [1-14C] involves its incorporation into chemical or biological systems where the radiolabeled carbon can be tracked using detection methods such as liquid scintillation counting or autoradiography.
Molecular Targets and Pathways:
- In biological systems, it targets metabolic pathways involving alcohol dehydrogenase and aldehyde dehydrogenase enzymes.
- In chemical reactions, it participates in oxidation, reduction, and substitution reactions, allowing researchers to study the reaction intermediates and products .
類似化合物との比較
1-Pentanol: A primary alcohol with similar chemical properties but without the radiolabel.
2-Pentanol: A secondary alcohol with different reactivity due to the position of the hydroxyl group.
3-Pentanol: Another isomer with distinct chemical behavior.
Uniqueness:
特性
IUPAC Name |
(114C)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i5+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-RHRFEJLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[14CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)










![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)

